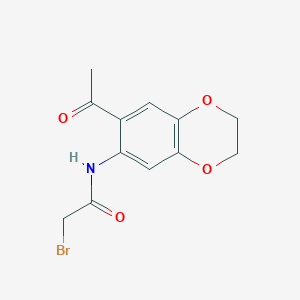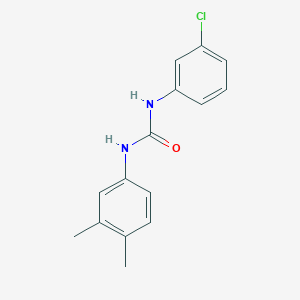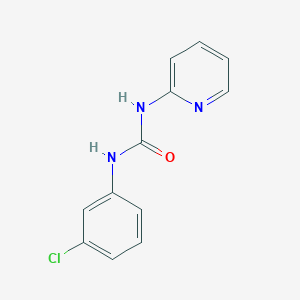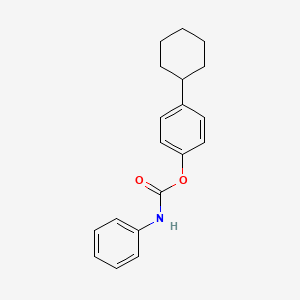
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and modulating multiple signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases such as c-Src and Fyn, which play a crucial role in the regulation of cell growth and proliferation. This compound has also been found to inhibit the activity of proteases such as cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activity of phospholipases such as PLA2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to inhibit the invasion and migration of cancer cells. This compound has also been shown to exhibit antiviral activity against several viruses such as herpes simplex virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. This compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide. One area of research is the development of this compound as a potential therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular targets of this compound can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of more potent and selective derivatives of this compound can improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. This compound has also been found to inhibit the activity of several enzymes such as tyrosine kinases, proteases, and phospholipases. Due to its ability to modulate multiple signaling pathways, this compound has been suggested as a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-4-14-24(29)27-22-13-9-8-12-20(22)26(31)28-23-16-15-18(2)17-21(23)25(30)19-10-6-5-7-11-19/h5-13,15-17H,3-4,14H2,1-2H3,(H,27,29)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGLYFXGDJFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)

![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)





![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)
![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-nitrophenyl]-2-bromobenzamide](/img/structure/B3829015.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)